molecular formula C8H9N3 B11922585 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] CAS No. 297182-41-3

2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]

Cat. No.: B11922585
CAS No.: 297182-41-3
M. Wt: 147.18 g/mol
InChI Key: BZWOIDNJPSSWHY-UHFFFAOYSA-N
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Description

2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The spiro arrangement, where a cyclopropane ring is fused to the imidazo[1,2-a]pyrimidine core, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine derivatives with cyclopropane precursors under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] stands out due to its specific spiro structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

297182-41-3

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

spiro[2H-imidazo[1,2-a]pyrimidine-3,1'-cyclopropane]

InChI

InChI=1S/C8H9N3/c1-4-9-7-10-6-8(2-3-8)11(7)5-1/h1,4-5H,2-3,6H2

InChI Key

BZWOIDNJPSSWHY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN=C3N2C=CC=N3

Origin of Product

United States

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